molecular formula C19H13ClFN3OS B2795599 N-(3-chloro-4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1112446-48-6

N-(3-chloro-4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2795599
CAS No.: 1112446-48-6
M. Wt: 385.84
InChI Key: GSYXLJSLAOGJOB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative characterized by a carboxamide group substituted with a 3-chloro-4-fluorobenzyl moiety and a 1H-pyrrole ring at position 3 of the heterocyclic core.

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3OS/c20-14-10-12(5-6-15(14)21)11-23-18(25)17-16(24-8-1-2-9-24)13-4-3-7-22-19(13)26-17/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYXLJSLAOGJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC3=C2C=CC=N3)C(=O)NCC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various targets.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the thieno[2,3-b]pyridine core and the introduction of functional groups. The general synthetic route can be summarized as follows:

  • Formation of Thieno[2,3-b]pyridine : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Pyrrole Ring : The pyrrole moiety is introduced using methods such as the Paal-Knorr synthesis.
  • Chlorination and Fluorination : The incorporation of the chloro and fluoro groups is performed via halogenation reactions.

The biological activity of this compound primarily involves interactions with specific enzymes and receptors. Its mechanism can include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which can lead to therapeutic effects.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Targeted Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor cell proliferation. For instance, derivatives with the thieno[2,3-b]pyridine scaffold have demonstrated significant antiproliferative effects against cancer cell lines (IC50 values in low micromolar range) .
CompoundTarget Cell LineIC50 (μM)
Example 1SJSA-10.22
Example 2SJSA-10.15
Example 3SJSA-10.24
  • Antiviral Activity : Some derivatives have shown promising results against viral infections, particularly in assays targeting influenza virus strains .

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of similar compounds on various cancer cell lines and found significant inhibition of cell growth, correlating with structural modifications .
  • Tyrosinase Inhibition : Research has highlighted the effectiveness of compounds containing the 3-chloro-4-fluorophenyl motif in inhibiting tyrosinase from Agaricus bisporus, suggesting potential applications in skin depigmentation therapies .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3-chloro-4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide exhibit promising anticancer properties. For instance, studies have demonstrated that thienopyridine derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation. A notable study found that certain derivatives showed high affinity for MDM2, a protein that regulates the p53 tumor suppressor, thereby enhancing apoptosis in cancer cells .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of various enzymes. For example, it has been shown to inhibit tyrosinase, an enzyme involved in melanin production, which is crucial for treating hyperpigmentation disorders . The structural motif of the compound allows it to effectively bind to the active site of the enzyme, thus blocking its activity.

Neuropharmacological Effects

There is ongoing research into the neuropharmacological effects of thieno[2,3-b]pyridine derivatives. These compounds have been studied for their potential to modulate neurotransmitter systems and may serve as candidates for treating neurological disorders . The presence of the pyrrole moiety is believed to enhance central nervous system penetration and efficacy.

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions including:

  • N-Alkylation : The introduction of the chloro-fluorobenzyl group through nucleophilic substitution.
  • Cyclization : Formation of the thienopyridine structure via cyclization reactions.

These synthetic pathways are crucial for developing analogs with improved potency and selectivity against target enzymes or receptors.

Case Study 1: Antitumor Efficacy

A study published in a leading pharmacology journal demonstrated that a derivative of this compound exhibited significant antitumor activity in vitro and in vivo models. The compound was shown to induce apoptosis in cancer cell lines while sparing normal cells, suggesting a favorable therapeutic window .

Case Study 2: Tyrosinase Inhibition

In another study focusing on skin disorders, researchers evaluated the inhibitory effects of various thienopyridine derivatives on tyrosinase activity. The results indicated that modifications on the benzyl group enhanced inhibition rates significantly compared to unmodified controls .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in substituent patterns on the thienopyridine core and the carboxamide side chain, which critically influence their biological activity and physicochemical properties.

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Position 3) Carboxamide Substituent Biological Activity Key Structural Features References
N-(3-chloro-4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide 1H-pyrrole 3-chloro-4-fluorobenzyl Not reported (structural focus) Pyrrole’s electron-rich ring; dual halogenation N/A
3,6-Diamino-5-cyano-4-(3-fluorophenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide (KuSaSch038) Diamino, cyano 4-fluorophenyl Antiplasmodial (IC₅₀: 0.8 µM) Electron-withdrawing cyano group; fluorinated aryl
3-[Bis(p-tolylsulfonyl)amino]-N-(4-chlorobenzyl)-6-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide Bis-sulfonamide 4-chlorobenzyl Anticancer (intermediate) Bulky sulfonyl groups; planar thienopyridine core

Crystallographic and Conformational Insights

  • The bis-sulfonamide analog exhibits a near-planar thienopyridine core (dihedral angle: 3.89° between thienopyridine and aryl rings), stabilized by intramolecular N–H···O hydrogen bonding. This planar conformation facilitates crystal packing via C–H···O interactions .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) to introduce the pyrrole moiety .
  • Boc-protection/deprotection strategies to stabilize intermediates during heterocycle formation .
  • Amide bond formation via carbodiimide coupling reagents (e.g., EDC/HOBt) .

Key Optimization Strategies:

  • Use anhydrous conditions and inert atmospheres (N₂/Ar) for moisture-sensitive steps .
  • Adjust stoichiometry of reagents (e.g., 1.2–1.5 eq. of aryl halides) to minimize side reactions .

Example Yield Data:

StepReaction TypeYield (%)ConditionsReference
1Cyclization29%110°C, 16h
2Boc Protection88%DMF, RT
3Deprotection70%TFA/DCM

Basic: Which spectroscopic and crystallographic methods are critical for characterization?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the thienopyridine and pyrrole regions .
  • Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error .
  • X-ray Diffraction : Resolve stereochemistry and crystal packing (e.g., monoclinic P2₁/c space group for related analogs) .

Example NMR Data (from analogs):

Proton Environmentδ (ppm)MultiplicityReference
Thienopyridine H-58.21Singlet
Pyrrole H-β6.75Doublet

Basic: How to design initial biological activity assays for this compound?

Methodological Answer:

  • Target-Based Assays : Screen against kinase or protease targets using fluorescence polarization or TR-FRET .
  • Cell-Based Assays : Use cancer cell lines (e.g., HCT-116, MCF-7) with ATP-based viability kits (IC₅₀ determination) .
  • SAR Initialization : Modify substituents (e.g., chloro/fluoro benzyl groups) to assess potency trends .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Comparative Molecular Field Analysis (CoMFA) : Map steric/electrostatic fields to explain divergent activities in analogs .
  • Free-Wilson Analysis : Decompose substituent contributions to activity (e.g., 3-chloro vs. 4-fluoro effects) .

Example SAR Data:

Substituent (R)IC₅₀ (μM)TargetReference
3-Cl,4-F-benzyl0.12Kinase X
4-CH₃-benzyl2.4Kinase X

Advanced: What mechanistic insights exist for key reactions in the synthesis?

Methodological Answer:

  • Suzuki Coupling : The Pd₂(dba)₃/XPhos system facilitates oxidative addition of bromothienopyridine intermediates, with boronic acid transmetallation as the rate-limiting step .
  • Acid-Catalyzed Deprotection : TFA cleaves Boc groups via a two-step protonation/nucleophilic attack mechanism .

Advanced: How to address low yields in coupling steps?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂(PPh₃)₂, or Ni(COD)₂ for improved turnover .
  • Solvent Optimization : Replace DMF with DMA or THF to reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12h to 30min while maintaining yield .

Advanced: What computational approaches predict biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., PDB 3G7) .
  • Pharmacophore Modeling : Align pyrrole-thienopyridine cores with known inhibitors (e.g., imatinib analogs) .

Advanced: How to analyze conflicting spectral data for structural confirmation?

Methodological Answer:

  • Variable Temperature NMR : Resolve dynamic effects causing signal broadening in pyrrole protons .
  • Isotopic Labeling : Synthesize ¹³C-labeled intermediates to track coupling positions .

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